

A Comparative Guide to the Biological Assay Validation of Novel Piperazine-Based Compounds

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Compound of Interest

Compound Name: *1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride*

Cat. No.: *B580792*

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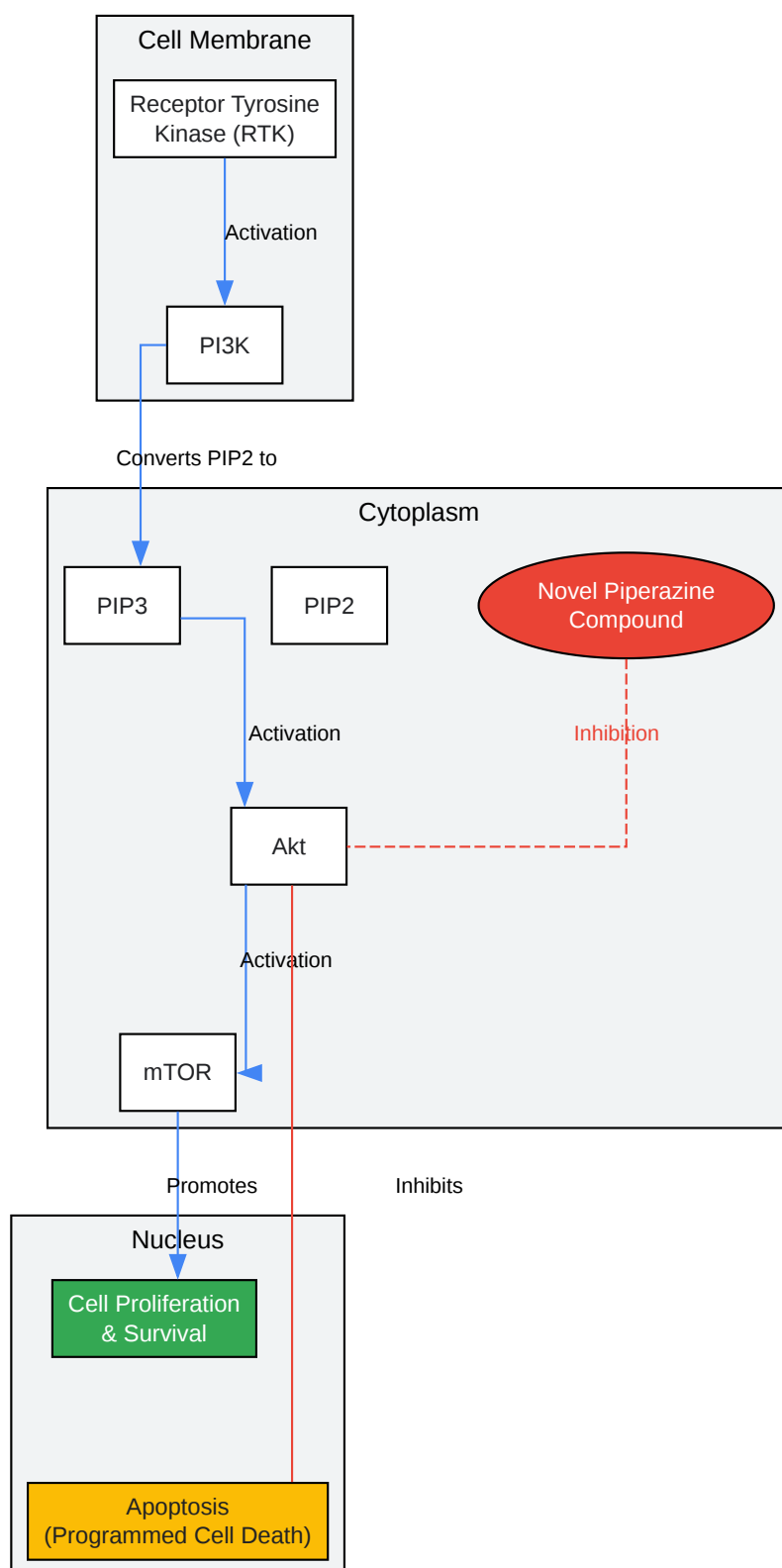
The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous FDA-approved drugs.^{[1][2]} Its unique physicochemical properties often grant favorable pharmacokinetic profiles, such as improved water solubility and bioavailability.^[1] Novel piperazine derivatives have shown a wide array of biological activities, with significant potential as anticancer, antimicrobial, and antipsychotic agents.^{[1][3][4]}

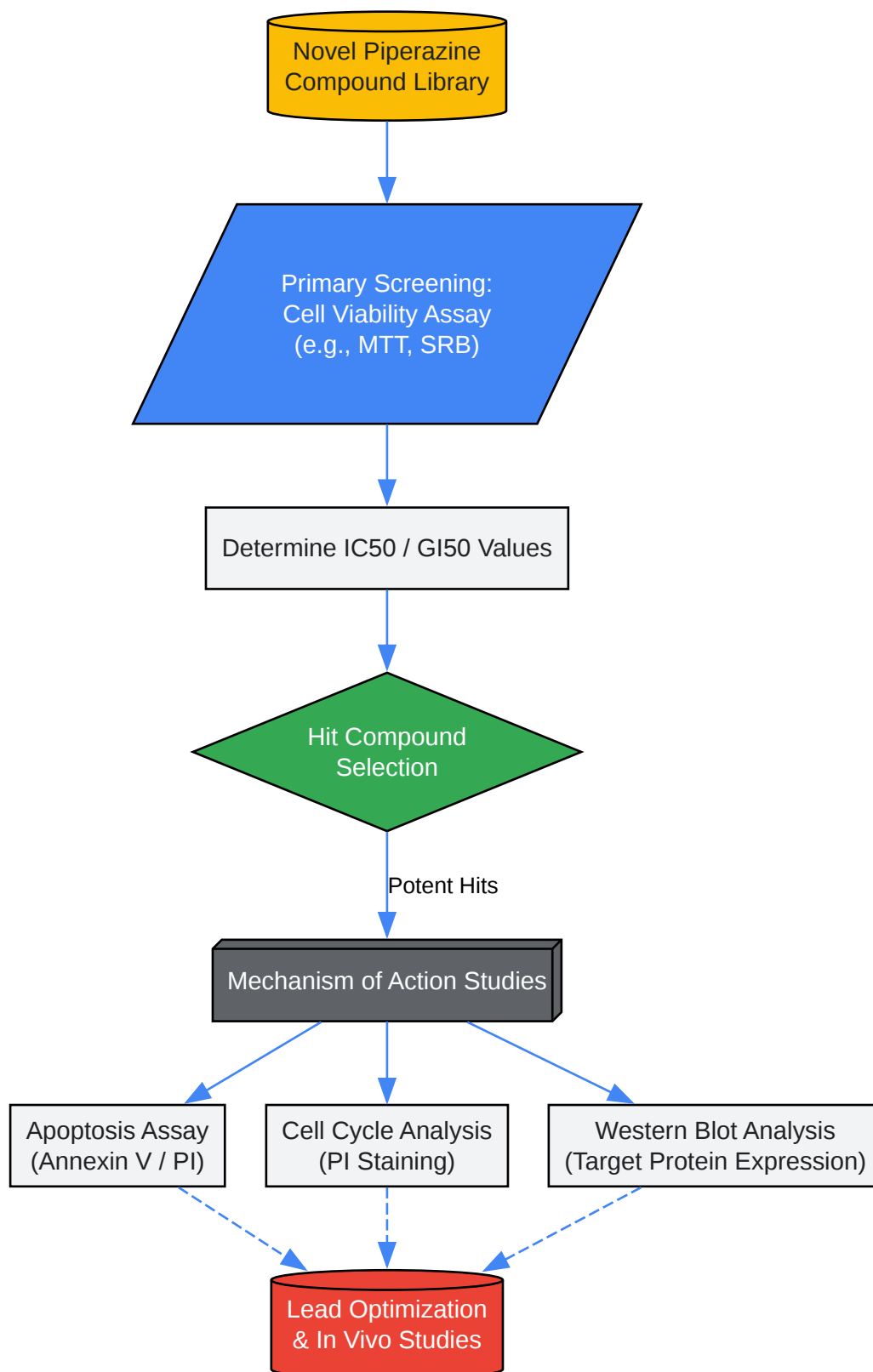
This guide provides an objective comparison of common biological assays used to validate the efficacy of novel piperazine compounds, supported by detailed experimental protocols and data presentation. It is intended to serve as a comprehensive resource for professionals in drug discovery and development.

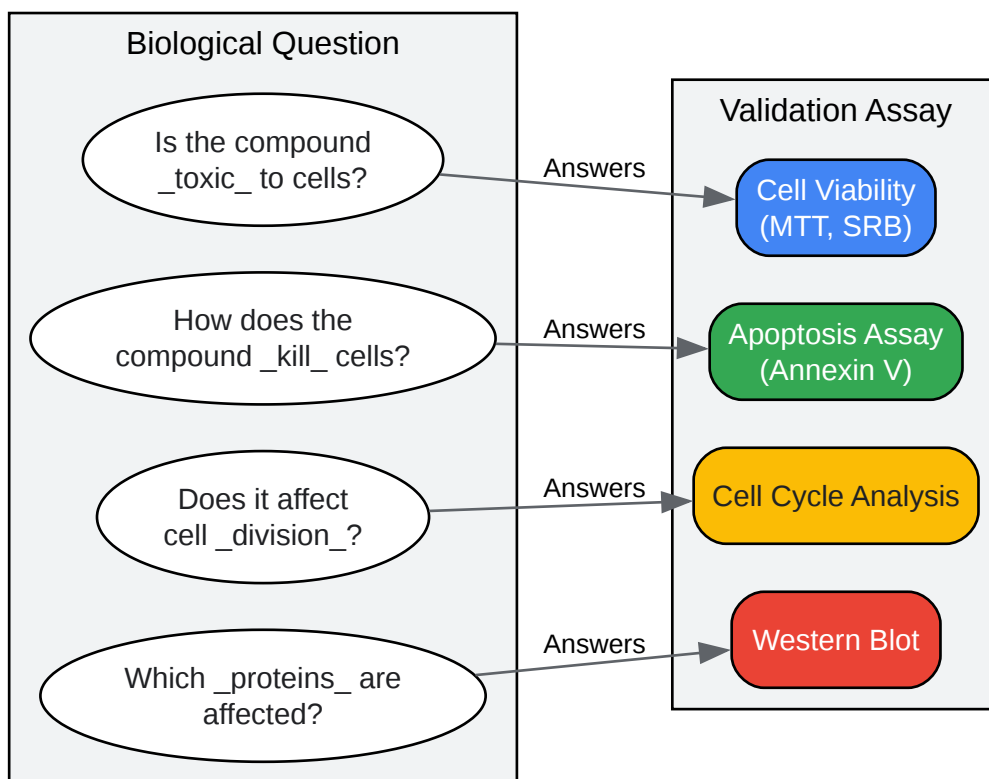
Key Signaling Pathways in Cancer Targeted by Piperazine Compounds

Arylpiperazines have garnered significant attention in oncology for their ability to induce cytotoxic effects in tumor cells through various mechanisms.^[1] These compounds frequently interact with multiple molecular targets involved in cancer cell proliferation, survival, and apoptosis.^{[1][5]} One of the most critical signaling cascades often inhibited by novel piperazine

derivatives is the PI3K/Akt pathway, which is commonly over-activated in many human cancers.[1][6] Inhibition of this pathway can disrupt pro-survival signals and lead to programmed cell death (apoptosis).[3]







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